molecular formula C14H11FO B3043581 1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone CAS No. 886762-37-4

1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone

Cat. No.: B3043581
CAS No.: 886762-37-4
M. Wt: 214.23 g/mol
InChI Key: IFSMWLZKBARSCC-UHFFFAOYSA-N
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Description

1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone is a fluorinated biphenyl derivative characterized by a fluorine atom at the 3' position of one phenyl ring and an acetyl group (-COCH₃) at the 3-position of the other (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of fluorine, which modulates electronic properties and enhances metabolic stability. It is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to form the biphenyl scaffold .

Properties

IUPAC Name

1-[3-(3-fluorophenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMWLZKBARSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270251
Record name 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-37-4
Record name 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluoro group on the biphenyl ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanol.

    Oxidation: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)acetic acid.

Scientific Research Applications

1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of fluoro-substituted biphenyl compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the fluoro group acts as an electron-withdrawing group, influencing the reactivity and orientation of the reaction. In reduction and oxidation reactions, the ethanone group undergoes transformations that alter the compound’s chemical properties.

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Melting Point (°C) Boiling Point (°C) Key References
1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone 3'-F, 3-COCH₃ 214.23 ~78% (Suzuki) N/A N/A
1-(4'-Fluoro[1,1-biphenyl]-3-yl)ethanone 4'-F, 3-COCH₃ 214.23 N/A N/A N/A
1-(2'-Fluoro[1,1-biphenyl]-4-yl)ethanone 2'-F, 4-COCH₃ 214.23 N/A N/A 319.3
1-(3',4'-Difluoro[1,1-biphenyl]-4-yl)ethanone (DFBPE) 3',4'-F, 4-COCH₃ 230.22 78% N/A N/A
1-(3'-Chloro[1,1-biphenyl]-3-yl)ethanone 3'-Cl, 3-COCH₃ 230.69 60% (Fries rearrangement) 165–167 N/A

Key Findings :

  • Synthesis Efficiency : Suzuki-Miyaura coupling achieves higher yields (~78%) for fluorinated analogs compared to Fries rearrangement (60% for chloro derivatives) .
  • Thermal Stability: The 2'-fluoro analog exhibits a higher boiling point (319.3°C) than non-fluorinated biphenyl ketones, likely due to increased dipole interactions .

Analogs with Non-Halogen Substituents

Table 2: Methyl-, Hydroxy-, and Methoxy-Substituted Derivatives
Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties References
1-(3'-Methyl[1,1-biphenyl]-4-yl)ethanone 3'-CH₃, 4-COCH₃ 224.26 N/A Improved lipophilicity (LogP ~3.7)
1-(4-Hydroxy[1,1-biphenyl]-3-yl)ethanone 4-OH, 3-COCH₃ 200.23 84% Enhanced solubility in polar solvents
1-(3'-Methoxy[1,1-biphenyl]-3-yl)ethanone 3'-OCH₃, 3-COCH₃ 230.26 52% Methoxy group stabilizes via resonance

Key Findings :

  • Solubility : Hydroxy and methoxy substituents increase polarity, improving aqueous solubility compared to halogenated analogs .
  • Synthetic Challenges : Methoxy derivatives require protective group strategies, lowering yields (52% vs. 78% for fluorinated compounds) .

Multi-Substituted Biphenyl Ethanones

Example: 1-(3'-Fluoro-4-hydroxy-[1,1-biphenyl]-3-yl)tetradecan-1-one (Compound 43)
  • Structure : Combines 3'-F, 4-OH, and a 14-carbon aliphatic chain.
  • Properties : Long alkyl chain enhances membrane permeability (LogP >5), while fluorine and hydroxy groups balance electronic effects .
  • Applications: Investigated as monoacylglycerol lipase (MAGL) inhibitors due to hydrophobic interactions with enzyme pockets .

Biological Activity

1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13FO
  • Molecular Weight : 240.26 g/mol

This compound features a biphenyl core with a fluorine substituent and an ethanone functional group, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl compounds have been reported to induce apoptosis in cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
4-nitrobenzoyl-3-allylthioureaMCF-7225

In vitro assays are needed to determine the specific IC50 values for this compound against various cancer cell lines.

Anti-inflammatory Activity

Biphenyl derivatives have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound may modulate pathways such as NF-kB signaling.

Study on Anticancer Properties

A recent study investigated the effects of biphenyl derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Study on Enzyme Inhibition

Another investigation focused on the inhibition of fatty acid amide hydrolase (FAAH) by biphenyl derivatives. The study highlighted that modifications at the 3' position could enhance inhibitory potency.

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